molecular formula C19H17FN2O2 B2887939 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034537-12-5

3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2887939
CAS RN: 2034537-12-5
M. Wt: 324.355
InChI Key: AKQRHCOCDICSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that belongs to the class of pyridine-based amides. It has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.

Scientific Research Applications

Pyrroles and Heterocycles as Kinase Inhibitors

Research has identified furans, pyrroles, and pyrazolones as potent inhibitors of p38 kinase. Specifically, 3-pyridyl-2,5-diaryl-pyrroles have been highlighted for their oral bioavailability and effectiveness in reducing secondary paw swelling in rat models, indicating potential anti-inflammatory applications (S. D. de Laszlo et al., 1998).

TRPV1 Antagonists for Neuropathic Pain

2-Aryl pyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been explored as TRPV1 antagonists. These compounds demonstrated potent TRPV1 antagonism and were effective in blocking capsaicin-induced hypothermia and treating neuropathic pain models in mice. This suggests their potential for developing new pain management therapies (H. Ryu et al., 2014).

Antiviral Activities

Compounds based on the furanone structure have shown promising antiviral activity against the H5N1 virus, indicating a potential route for developing new antiviral agents. Specific compounds demonstrated significant effects compared to others in the study, highlighting the importance of structural variations in enhancing biological activity (E. M. Flefel et al., 2014).

Neurokinin-1 Receptor Antagonists

Studies have developed water-soluble neurokinin-1 receptor antagonists effective in pre-clinical tests relevant to emesis and depression. These findings contribute to understanding the therapeutic potential of NK1 receptor antagonists in treating depression and vomiting (T. Harrison et al., 2001).

properties

IUPAC Name

3-(2-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-17-5-2-1-4-15(17)7-8-19(23)22-12-14-10-16(13-21-11-14)18-6-3-9-24-18/h1-6,9-11,13H,7-8,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQRHCOCDICSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide

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